molecular formula C11H15NO6S B1331718 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid CAS No. 6628-11-1

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid

Cat. No. B1331718
CAS RN: 6628-11-1
M. Wt: 289.31 g/mol
InChI Key: VSAROEOXRAJEFU-UHFFFAOYSA-N
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Description

“3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C11H15NO6S and a molecular weight of 289.31 g/mol. It is also known as 3-{[bis(2-methoxyethyl)amino]sulfonyl}benzoic acid .


Molecular Structure Analysis

The InChI code for a similar compound, 3-{[bis(2-methoxyethyl)amino]sulfonyl}benzoic acid, is 1S/C13H19NO6S/c1-19-8-6-14(7-9-20-2)21(17,18)12-5-3-4-11(10-12)13(15)16/h3-5,10H,6-9H2,1-2H3,(H,15,16) . This provides a basis for understanding the molecular structure of “3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid”.

Scientific Research Applications

Water Treatment and Membrane Technology

  • Sulfonated Thin-Film Composite Nanofiltration Membranes : Novel sulfonated aromatic diamine monomers, including derivatives of benzoic acid, have been used in the preparation of thin-film composite nanofiltration membranes for water treatment, particularly for dye treatment. These membranes exhibit improved water flux due to enhanced surface hydrophilicity, without compromising dye rejection (Liu et al., 2012).

Material Science and Polymer Chemistry

  • Polymerizable Benzoic Acid Derivatives : Compounds like 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid have been synthesized and complexed with other compounds to create liquid crystal phases. These have potential applications in material science for creating structured polymers (Kishikawa et al., 2008).
  • Hyperbranched Polyesters from Benzoic Acid Derivatives : Benzoic acid derivatives have been used in synthesizing hyperbranched polyesters, showing potential applications in advanced polymer materials (Blencowe et al., 2003).

Chemical Synthesis and Analysis

  • Bisphenol S Derivatives and Endocrine Activity : Studies have been conducted on the metabolism and endocrine activities of bisphenol S (BPS) derivatives, which include compounds structurally related to benzoic acid. These studies are crucial for understanding the environmental and health impacts of such compounds (Skledar et al., 2016).
  • Antioxidant Bromophenols from Benzoic Acids : Synthesis of novel bromophenols from benzoic acids has been explored, with these compounds showing significant antioxidant activities and potential as enzyme inhibitors (Öztaşkın et al., 2017).

Pharmaceutical and Medical Research

  • Benzylsulfamic Acid in Antimicrobial Activities : Benzylsulfamic acid, a related compound, has been used in the synthesis of bis(indolyl)methanes, which were evaluated for their antibacterial and antifungal activities, indicating potential pharmaceutical applications (Soltani et al., 2020).

Environmental Chemistry

  • Extraction of Chromium(III) with Phosphoric Acid Derivatives : Research has explored the partition of chromium(III) between sulphuric acid solutions and solutions of bis-(2-ethyl hexyl)-phosphoric acid in various solvents, demonstrating the relevance of benzoic acid derivatives in environmental chemistry and metal extraction processes (Islam & Biswas, 1979).

properties

IUPAC Name

3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S/c13-6-4-12(5-7-14)19(17,18)10-3-1-2-9(8-10)11(15)16/h1-3,8,13-14H,4-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAROEOXRAJEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N(CCO)CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274422
Record name 3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid

CAS RN

6628-11-1
Record name NSC60299
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60299
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Bis(2-hydroxyethyl)-3-carboxybenzenesulfonamide
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